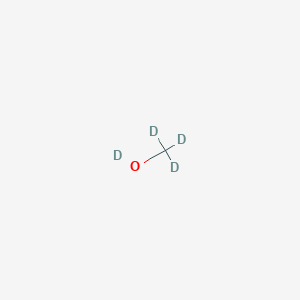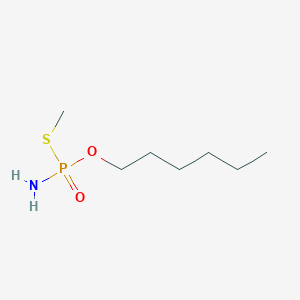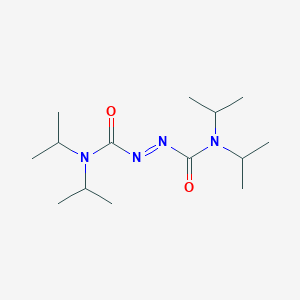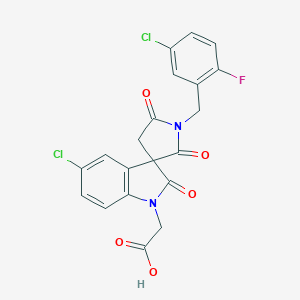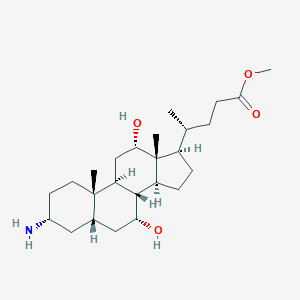
(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester: is a bile acid derivative Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester typically involves several steps:
Starting Material: The synthesis often begins with cholic acid, a naturally occurring bile acid.
Hydroxylation: Cholic acid undergoes selective hydroxylation to introduce hydroxyl groups at the 7 and 12 positions.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group at the 3 position.
Esterification: Finally, the carboxylic acid group at the 24 position is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its role in cellular processes. It can be used to investigate the mechanisms of bile acid transport and metabolism.
Medicine
Medically, this compound has potential applications in drug development. Its ability to interact with bile acid receptors makes it a candidate for treating diseases related to bile acid metabolism, such as cholestasis.
Industry
In the industrial sector, this compound can be used in the formulation of pharmaceuticals and nutraceuticals. Its properties make it suitable for enhancing the bioavailability of certain drugs.
Mechanism of Action
The mechanism of action of (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester involves its interaction with bile acid receptors, such as the farnesoid X receptor (FXR). By binding to these receptors, it can modulate the expression of genes involved in bile acid synthesis, transport, and metabolism. This modulation can lead to changes in bile acid homeostasis and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: The parent compound, which lacks the amino group and methyl ester.
Chenodeoxycholic Acid: Another bile acid with a similar structure but different hydroxylation pattern.
Ursodeoxycholic Acid: A bile acid used clinically to dissolve gallstones and treat certain liver diseases.
Uniqueness
(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino group and methyl ester allows for unique interactions with biological targets and provides opportunities for further chemical modifications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO4/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,27-28H,5-13,26H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHAEQZRKMRLKH-SRNOMOOLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)N)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)N)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)

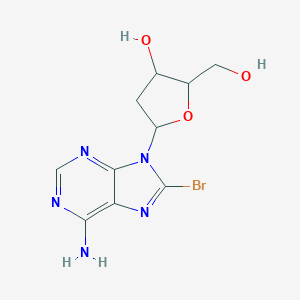
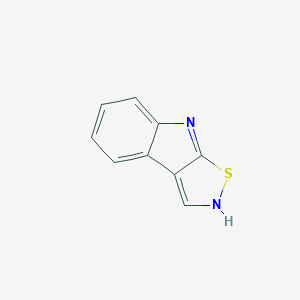
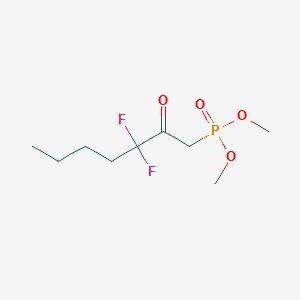
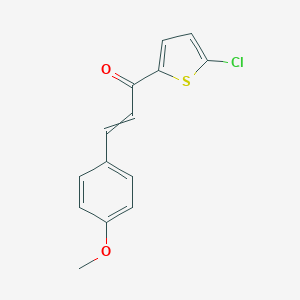
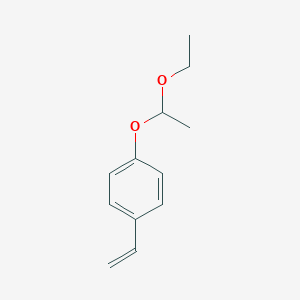
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
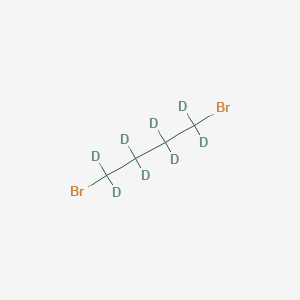
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
